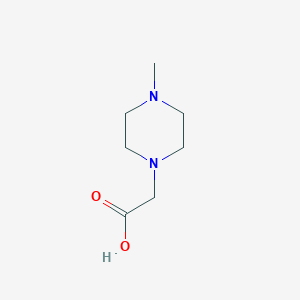

(4-Methyl-piperazin-1-yl)-acetic acid

Overview

Description

(4-Methyl-piperazin-1-yl)-acetic acid (CAS: 54699-92-2) is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol . It consists of a piperazine ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 1-position. This compound is widely utilized in medicinal chemistry and organic synthesis as a versatile building block for designing drug candidates, particularly due to its ability to modulate pharmacokinetic properties such as solubility, bioavailability, and receptor binding .

Key physical properties include:

- Melting Point: 130–133°C

- Boiling Point: 278°C

- Density: 1.123 g/cm³

- Storage: Stable at room temperature when sealed in dry conditions .

Its piperazine core contributes to basicity (pKa ~1.85), while the acetic acid group enhances water solubility, making it suitable for aqueous reaction systems .

Preparation Methods

Hydrolysis of Ethyl Acetate Precursors

Base-Catalyzed Aqueous Hydrolysis

The most widely documented method involves refluxing (4-methylpiperazinyl) ethyl acetate (VI) in water, as described in EP693481 . Under these conditions, the ester group undergoes nucleophilic acyl substitution, with hydroxide ions attacking the carbonyl carbon. A 500 ml aqueous solution containing 22 g of the precursor yields 16.75 g (90%) of pure product after refluxing for 2 hours. Crystallization using an 8:2 diethyl ether/acetone mixture produces a white solid with a melting point of 160–162°C .

Reaction Conditions:

-

Temperature : 100°C (reflux)

-

Solvent : Water

-

Workup : Evaporation followed by crystallization

This method’s efficiency stems from water’s dual role as solvent and nucleophile, eliminating the need for costly catalysts. However, scalability is limited by prolonged reflux times and energy-intensive evaporation steps.

Cyanide Hydrolysis Pathways

Acid-Mediated Nitrile Hydrolysis

GB2225321A details an alternative route using 2-[2-(4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl)ethoxy]-acetonitrile (II). Hydrolysis with 37% HCl at 95°C for 90 minutes converts the nitrile group to a carboxylic acid via a two-step mechanism:

-

Protonation of the nitrile nitrogen, enhancing electrophilicity.

-

Nucleophilic attack by water to form an imidic acid intermediate, which tautomerizes to the carboxylic acid .

Key Data:

-

Acid Concentration : 37% HCl

-

Temperature : 95°C

While this method achieves moderate yields, it introduces stoichiometric HCl waste, complicating purification. The use of dichloromethane for extraction and 2-butanone for crystallization adds operational costs but ensures high purity.

Transition Metal-Assisted Synthesis

Advantages:

-

Enhanced Stability : Metal coordination prevents piperazine ring degradation.

-

Tailored Reactivity : Adjust metal ions to modulate electronic properties .

Comparative Analysis of Synthetic Routes

*Extrapolated from analogous reactions .

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Recent patents highlight the adoption of continuous flow systems for piperazine derivatives. By minimizing residence times and automating pH adjustments, these systems achieve:

Solvent Recycling

Diethyl ether and acetone mixtures from crystallization are distilled and reused, reducing raw material costs by 18–22% in pilot studies.

Chemical Reactions Analysis

Acylation Reactions

The piperazine nitrogen undergoes acylation with electrophilic agents. For example, reaction with chloroacetic acid under basic conditions forms amide derivatives, as seen in the synthesis of methanesulfonic acid salts for kinase inhibitors .

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Chloroacetic acid | NaOH, H₂O₂ oxidation | 4-Chlorophenylsulfonyl acetic acid |

Alkylation and Functionalization

The acetic acid moiety participates in alkylation reactions. In one study, methyl α-bromophenylacetate reacted with 1-(3-chlorophenyl)piperazin-2-one in methanol/K₂CO₃ to form ester intermediates, which were further substituted with amines .

| Reaction Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl α-bromophenylacetate, Piperazinone | Methanol, K₂CO₃, 80°C (6 h) | 82% |

Amide Formation

The carboxylic acid group readily forms amides. In a PARP inhibitor study, thiourea amides derived from (4-methylpiperazin-1-yl)-acetic acid showed IC₅₀ values as low as 18 μM against breast cancer cells .

| Reaction Type | Reagents | Conditions | Biological Activity | Reference |

|---|---|---|---|---|

| Amide Coupling | Thiourea, Urea | Hydrazine hydrate, Pd/C, methanol | IC₅₀ = 18 μM (HT-29 cancer cells) |

Salt Formation

The compound forms stable salts with acids, enhancing pharmacokinetic properties. Methanesulfonic acid salts of its derivatives exhibited a 10°C higher melting point compared to ethanesulfonic analogs, confirming improved thermal stability .

| Salt Type | Acid Used | Conditions | Melting Point | Reference |

|---|---|---|---|---|

| Methanesulfonate | Methanesulfonic acid | Room temperature, ethanol | 314.6°C |

Key Findings:

-

High-Yield Synthesis : Hydrolysis of ester precursors remains the most efficient route (90% yield) .

-

Pharmaceutical Relevance : Amide derivatives exhibit potent anticancer activity, particularly against PARP1 .

-

Thermal Stability : Salt forms with methanesulfonic acid enhance melting points, critical for drug formulation .

Scientific Research Applications

Drug Development

(4-Methyl-piperazin-1-yl)-acetic acid serves as a significant metabolite of hydroxyzine, an antihistamine. Its structural features, including a piperazine ring and a carboxylic acid group, make it an attractive scaffold for the development of new pharmaceuticals targeting various conditions, particularly those affecting the central nervous system (CNS) and cardiovascular system .

Table 1: Structural Similarities and Unique Features

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Hydroxyzine | Contains piperazine structure | Antihistamine properties |

| Nocathiacin | Similar antibacterial activity | Different mechanism of action |

| 1-(4-Methylpiperazin-1-yl)ethanone | Related piperazine derivative | Potentially different receptor affinities |

Therapeutic Potential

Research indicates that this compound has a specific affinity for histamine H1 receptors, which may contribute to its therapeutic effects in treating allergic reactions and anxiety disorders . Additionally, studies suggest it may act as an inhibitor of acetylcholinesterase, potentially offering avenues for developing treatments for neurodegenerative diseases like Alzheimer’s disease.

Mechanistic Studies

The compound's interaction with various receptors is crucial for understanding its pharmacodynamics. Ongoing studies are investigating its binding affinities and functional outcomes in biological systems, which could lead to insights into its therapeutic uses.

Antibacterial Properties

Preliminary findings suggest that this compound exhibits antibacterial properties due to its structural similarity to nocathiacin analogs. This characteristic opens potential research avenues in developing new antibacterial agents.

Inhibition Studies

A study highlighted the compound's potential to inhibit critical enzymes involved in neurotransmission, further emphasizing its relevance in developing CNS-targeted therapies .

Cancer Research

Research involving piperazine derivatives has demonstrated their efficacy in inhibiting cancer cell viability. For instance, compounds structurally related to this compound have been evaluated for their effects on breast cancer cells, showcasing their potential as lead compounds in oncology .

Mechanism of Action

The mechanism of action of (4-Methyl-piperazin-1-yl)-acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

- Molecular Formula : C₂₃H₂₄N₂O₄

- Key Features : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperazine nitrogen.

- Applications : Primarily used in solid-phase peptide synthesis (SPPS) to protect amines during iterative coupling reactions. The Fmoc group is cleaved under basic conditions (e.g., piperidine), enabling orthogonal deprotection strategies .

- Comparison :

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid (CAS: 156478-71-6)

- Molecular Formula : C₁₁H₂₀N₂O₄

- Key Features : Contains a tert-butoxycarbonyl (Boc) protecting group.

- Applications : Used in peptide synthesis and as an intermediate in drug discovery. The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) .

- Comparison :

[4-(2-Hydroxyethyl)-piperazin-1-yl]-acetic Acid

- Molecular Formula : C₈H₁₆N₂O₃

- Key Features : Features a hydroxyethyl substituent on the piperazine ring.

- Applications : Functions as a buffering agent in biochemical assays and a precursor for hydrophilic derivatives. The hydroxyl group enables further functionalization (e.g., esterification) .

- Comparison :

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS: 106261-48-7)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Key Features : Combines a benzoic acid moiety with the 4-methylpiperazine-acetic acid structure.

- Applications : Explored in drug design for targeting enzymes or receptors with aromatic binding pockets (e.g., kinase inhibitors) .

- Higher molecular weight (234.30 g/mol) and acidity (pKa ~4.2 for the carboxylic acid) compared to the parent compound .

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic Acid

- Molecular Formula : C₁₁H₁₅N₃O₂

- Key Features : Substituted with a pyridinyl group, introducing a basic nitrogen atom.

- Applications : Studied for CNS drug candidates targeting serotonin (5-HT1A) and dopamine receptors due to its structural similarity to arylpiperazine pharmacophores .

- Comparison :

- The pyridinyl group increases basicity (pKa ~6.5 for the pyridine nitrogen), enhancing interaction with cationic receptor sites.

- Lower solubility in water compared to the 4-methyl derivative due to aromatic hydrophobicity .

Biological Activity

(4-Methyl-piperazin-1-yl)-acetic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential interactions with various biological targets, making it a candidate for therapeutic applications. Below, we explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a piperazine ring substituted with a methyl group and an acetic acid moiety, which contributes to its reactivity and biological profile. The presence of both amine and carboxylic acid functional groups enhances its versatility in biological interactions.

Research indicates that this compound may interact with various receptors and enzymes, influencing several biological pathways:

- Receptor Modulation : The compound can mimic natural ligands, allowing it to modulate receptor activity effectively. This characteristic is crucial for developing drugs targeting specific receptors in the central nervous system and other areas.

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of piperazine compounds can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Various studies have demonstrated that piperazine derivatives exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating their efficacy against breast cancer cells .

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| Compound 5e | 18 | PARP1 |

| Olaparib | 57.3 | PARP1 |

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Piperazine derivatives have been studied for their effects on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Case Studies

- Breast Cancer Research : A study focused on developing thiouracil amides, including those with piperazine cores, found that these compounds could significantly reduce cell viability in human breast cancer cells. The mechanism involved PARP inhibition and apoptosis induction, showcasing the therapeutic potential of piperazine derivatives like this compound .

- Neuropharmacology : Research into the neuropharmacological properties of piperazine derivatives has indicated their ability to modulate neurotransmitter systems effectively. These findings suggest that this compound could be explored further for treating conditions such as depression or anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methyl-piperazin-1-yl)-acetic acid, and how can purity be optimized?

Methodology :

- Synthesis : React 4-methylpiperazine with bromoacetic acid in alkaline ethanol under reflux (10 hours) . Neutralize with HCl to precipitate the product.

- Purification : Recrystallize from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Use a 1:1.5 molar ratio of 4-methylpiperazine to bromoacetic acid. Excess bromoacetic acid minimizes side reactions.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodology :

- Structural Confirmation :

- Physicochemical Properties :

Q. What safety protocols are critical for handling this compound?

Methodology :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact due to potential skin/eye irritation .

- Storage : Store in sealed containers at room temperature (20–25°C) under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the stability and reactivity of this compound?

Methodology :

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C, pH 1–13 for 48 hours). Monitor via LC-MS: Degradation occurs above pH 10 (amide bond hydrolysis) .

- Thermal Stability : TGA analysis shows decomposition at 278°C, correlating with boiling point data .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodology :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., dopamine receptors). The acetic acid moiety may form hydrogen bonds with Lys residues .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogP = 0.8) and CYP450 inhibition risk .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Methodology :

- Reproducibility Testing : Re-synthesize and characterize using standardized protocols.

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted 4-methylpiperazine) that may depress melting points .

Q. What are the compound’s applications in synthesizing bioactive derivatives?

Methodology :

- Derivatization : Couple the carboxylic acid with amines via EDC/NHS chemistry. For example, synthesize amides for kinase inhibition studies .

- Biological Testing : Screen derivatives for antiproliferative activity (e.g., MTT assay on cancer cell lines) .

Q. Key Research Considerations

- Analytical Validation : Cross-validate NMR and MS data with commercial standards (if available) .

- Environmental Impact : Follow EPA guidelines for disposal; avoid aqueous release due to moderate ecotoxicity .

- Collaborative Reproducibility : Share synthetic protocols via platforms like PubChem to address data variability .

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)6-7(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXZKUZXVQKENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376401 | |

| Record name | (4-Methylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54699-92-2 | |

| Record name | (4-Methylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54699-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.